1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-(2-FLUOROPHENYL)PIPERAZINE
Overview
Description
1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-(2-FLUOROPHENYL)PIPERAZINE is a synthetic organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-(2-FLUOROPHENYL)PIPERAZINE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzothiophene Core: Starting from a suitable thiophene derivative, chlorination and subsequent functionalization to introduce the benzothiophene core.
Carbonylation: Introduction of the carbonyl group at the 2-position of the benzothiophene ring.
Piperazine Coupling: Coupling of the benzothiophene derivative with 4-(2-fluorophenyl)piperazine under appropriate conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-(2-FLUOROPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: Oxidative transformations of the benzothiophene ring.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as in the development of drugs targeting specific receptors or enzymes.
Industry: Use in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-(2-FLUOROPHENYL)PIPERAZINE would depend on its specific biological target. Generally, such compounds may interact with:
Molecular Targets: Receptors, enzymes, or ion channels.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-1-benzothiophene-2-carbonyl)-4-phenylpiperazine
- 1-(3-Chloro-1-benzothiophene-2-carbonyl)-4-(4-fluorophenyl)piperazine
Uniqueness
1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-(2-FLUOROPHENYL)PIPERAZINE is unique due to the specific substitution pattern on the benzothiophene and piperazine rings, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2OS/c20-17-13-5-1-4-8-16(13)25-18(17)19(24)23-11-9-22(10-12-23)15-7-3-2-6-14(15)21/h1-8H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFKIIGQRXPPFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(C4=CC=CC=C4S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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